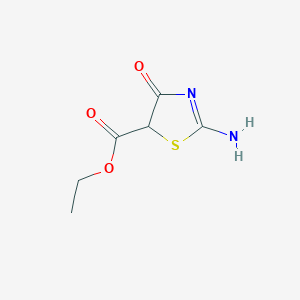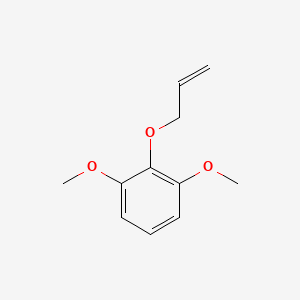
2-(4-Methylphenyl)-3,5-diphenyltetrazol-2-ium
描述
2-(4-Methylphenyl)-3,5-diphenyltetrazol-2-ium, referred to as 2-(4-MPT), is a heterocyclic compound with a molecular formula of C17H16N4. It is a member of the tetrazole family, which is a group of organic compounds that contain a five-membered ring of four nitrogen atoms and one carbon atom. 2-(4-MPT) is an important chemical compound due to its wide range of applications in a variety of scientific fields. It is used as a reagent for the synthesis of organic compounds, as a catalyst for the production of polymers, and as a fluorescent probe for the detection of metal ions. In addition, it has been studied for its potential use in the treatment of cancer and neurological diseases.
科学研究应用
2-(4-MPT) has a wide range of applications in scientific research. It is used as a reagent for the synthesis of organic compounds, as a catalyst for the production of polymers, and as a fluorescent probe for the detection of metal ions. In addition, it has been studied for its potential use in the treatment of cancer and neurological diseases. It has also been used as a fluorescent probe for the detection of DNA and proteins, as well as for the detection of drugs and other molecules.
作用机制
2-(4-MPT) has two main mechanisms of action. The first is its ability to act as an electron-donor, which allows it to interact with electron-deficient compounds. This interaction is believed to be responsible for its ability to act as a catalyst in the production of polymers. The second mechanism of action is its ability to interact with metal ions. This interaction is believed to be responsible for its ability to act as a fluorescent probe for the detection of metal ions.
Biochemical and Physiological Effects
2-(4-MPT) has been studied for its potential use in the treatment of cancer and neurological diseases. It has been shown to have anti-cancer activity by inhibiting the growth of tumor cells and inducing apoptosis. In addition, it has been shown to have neuroprotective effects by protecting neurons from oxidative stress and inflammation. It has also been shown to have anti-inflammatory and anti-oxidative effects.
实验室实验的优点和局限性
2-(4-MPT) has a number of advantages for laboratory experiments. It is a relatively stable compound, which makes it easy to work with and store. In addition, it is a relatively inexpensive reagent, which makes it ideal for use in large-scale experiments. However, it is important to note that 2-(4-MPT) is a highly reactive compound, which can lead to unwanted side reactions if not carefully monitored.
未来方向
2-(4-MPT) has a wide range of potential applications in scientific research. In the future, it could be used to develop more efficient catalysts for the production of polymers, as well as to develop more sensitive fluorescent probes for the detection of metal ions and other molecules. In addition, it could be further studied for its potential use in the treatment of cancer and neurological diseases. Finally, it could be used to develop new materials with improved properties, such as increased durability, increased strength, and increased thermal stability.
属性
IUPAC Name |
2-(4-methylphenyl)-3,5-diphenyltetrazol-2-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N4/c1-16-12-14-19(15-13-16)24-22-20(17-8-4-2-5-9-17)21-23(24)18-10-6-3-7-11-18/h2-15H,1H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQHUDINLICEPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[N+]2=NC(=NN2C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30329099 | |
| Record name | 2-(4-methylphenyl)-3,5-diphenyltetrazol-2-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30329099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)-3,5-diphenyltetrazol-2-ium | |
CAS RN |
71658-33-8 | |
| Record name | 2-(4-methylphenyl)-3,5-diphenyltetrazol-2-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30329099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



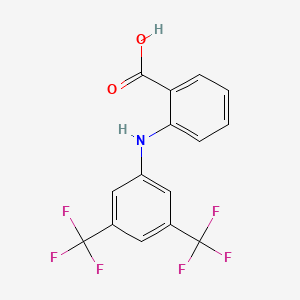

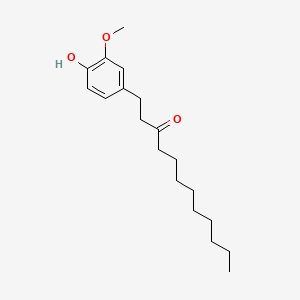
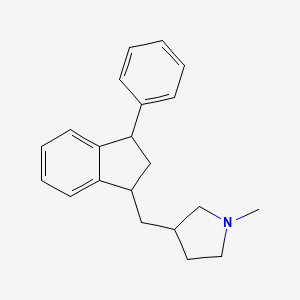
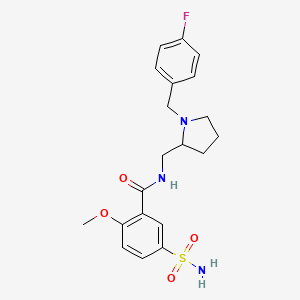
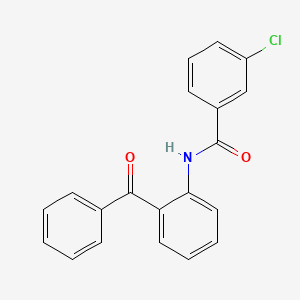

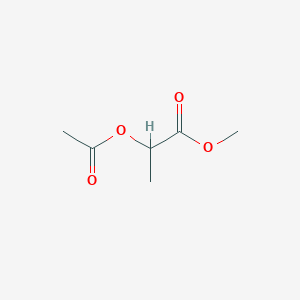

![2-[(2-Methoxyphenyl)methyl]butanedioic acid](/img/structure/B1619067.png)
![1-Methyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B1619070.png)
